Cytotoxicity Against Human Prostate Carcinoma (22Rv1): Superior Potency to Doxorubicin with Exceptional Selectivity Index
In a head-to-head in vitro cytotoxicity screen against the human prostate carcinoma epithelial cell line 22Rv1, 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid (compound 6c) demonstrated an IC₅₀ of 1.54 μM, outperforming the standard chemotherapeutic agent doxorubicin (IC₅₀ = 2.32 μM) by approximately 1.5-fold [1]. Critically, the compound exhibited a selectivity index of 57.74, calculated as the ratio of cytotoxic IC₅₀ in non-cancerous cells to that in 22Rv1 cells, indicating a substantial therapeutic window [1]. Molecular docking studies further revealed favorable binding interactions with aldo-keto reductase 1C3 (AKR1C3), a target implicated in prostate cancer progression [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human prostate carcinoma 22Rv1 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.54 μM; Selectivity Index = 57.74 |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 2.32 μM (selectivity index not reported for doxorubicin in this study) |
| Quantified Difference | Target compound is 1.51-fold more potent than doxorubicin; selectivity index of 57.74 indicates approximately 58-fold selectivity for cancer over non-cancerous cells |
| Conditions | 22Rv1 human prostate carcinoma epithelial cell line; in vitro cytotoxicity assay; Chemistry & Biodiversity 2022, 19, e202200489 |
Why This Matters
Procurement of this compound for prostate cancer research is justified by its superior potency relative to the clinical standard doxorubicin and a high selectivity index, which is a critical parameter for prioritizing candidates with lower predicted toxicity to normal tissue.
- [1] Thakral S, Kumar D, Thakral S, Singh V, Muni Nagesh A, Verma S, Pandey D. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chem Biodivers. 2022;19(10):e202200489. doi:10.1002/cbdv.202200489 View Source
